molecular formula C19H26N6 B6456736 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-14-8

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456736
CAS No.: 2549030-14-8
M. Wt: 338.4 g/mol
InChI Key: NWZBNOYRIIVIST-UHFFFAOYSA-N
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Description

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with tert-butyl, cyclopropyl, and pyrimidinyl-piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, the tert-butyl and cyclopropyl groups are introduced via nucleophilic substitution reactions.

    Introduction of the Piperazine Moiety: The pyrimidin-2-yl group is attached to piperazine through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Assembly: The intermediate compounds are then combined under controlled conditions to form the final product. This step may involve heating and the use of catalysts to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, employing large-scale reactors and continuous flow processes to enhance yield and efficiency. Key considerations include the purity of starting materials, reaction times, and the optimization of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can modify the pyrimidine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to pyrimidine-binding sites, potentially modulating the activity of these targets. This binding can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-19(2,3)15-13-16(23-17(22-15)14-5-6-14)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h4,7-8,13-14H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZBNOYRIIVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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